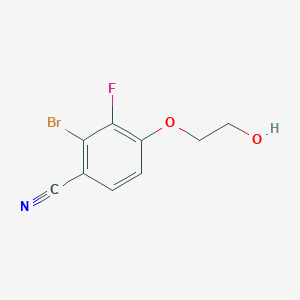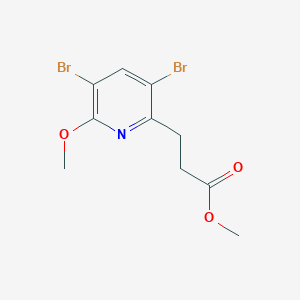
3-(3-Methoxyphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)butan-2-one, also known as raspberry ketone methyl ether, is an organic compound with the molecular formula C11H14O2. It is a derivative of raspberry ketone and is characterized by a methoxy group attached to the phenyl ring. This compound is known for its pleasant aroma and is used in various applications, including fragrances and flavorings .
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using homogeneous or heterogeneous Lewis or Brønsted acid catalysts . Another method involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This process includes dehydrogenation, aldol condensation, and hydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The use of homogeneous or heterogeneous catalysts helps in optimizing the yield and purity of the final product .
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(3-Methoxyphenyl)butan-2-one has several scientific research applications:
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to regulate several transcription factors and signaling pathways, including nuclear factor kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt . These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects .
相似化合物的比较
Similar Compounds
3-Hydroxy-4-(3-methoxyphenyl)butan-2-one: A hydroxylated derivative with similar chemical properties.
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:
Uniqueness
3-(3-Methoxyphenyl)butan-2-one is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)10-5-4-6-11(7-10)13-3/h4-8H,1-3H3 |
InChI 键 |
PKSHOAJHMZSFCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
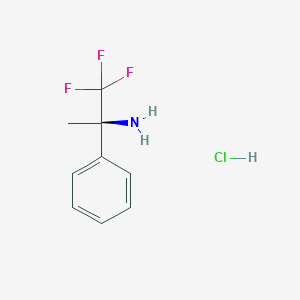
![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
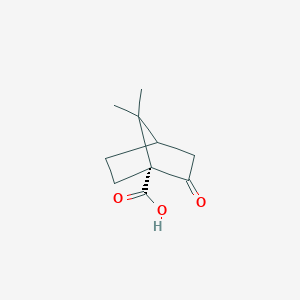
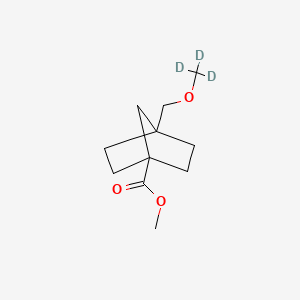
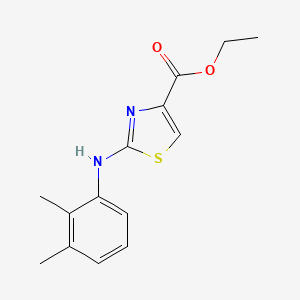
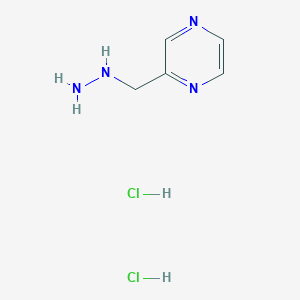
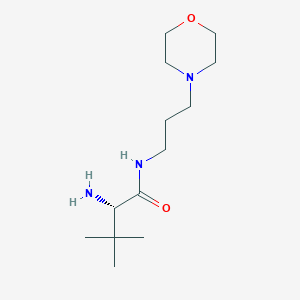
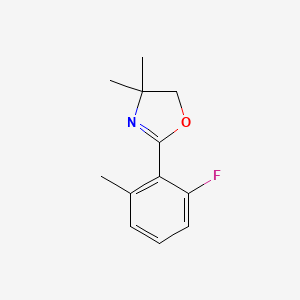
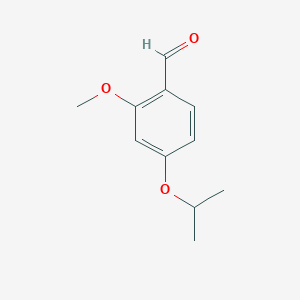
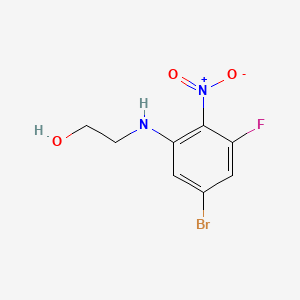
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
